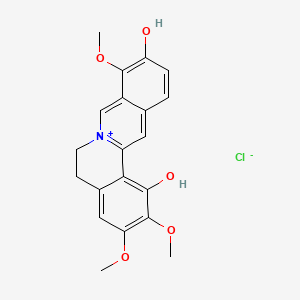

Dehydrocapaurimine

Description

Dehydrocapaurimine is an isoquinoline alkaloid isolated from Corydalis ophiocarpa (蛇果黄堇), a plant in the Papaveraceae family. First reported in 1978, it was identified alongside other structurally related alkaloids, such as dehydrocapaurine and dehydrocorydalmine, using droplet counter-current chromatography .

Properties

CAS No. |

57499-40-8 |

|---|---|

Molecular Formula |

C20H20ClNO5 |

Molecular Weight |

389.8 g/mol |

IUPAC Name |

2,3,9-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-1,10-diol;chloride |

InChI |

InChI=1S/C20H19NO5.ClH/c1-24-16-9-12-6-7-21-10-13-11(4-5-15(22)19(13)25-2)8-14(21)17(12)18(23)20(16)26-3;/h4-5,8-10,22H,6-7H2,1-3H3;1H |

InChI Key |

BBYJVCPFCHYJLF-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=C2C(=C1)CC[N+]3=C2C=C4C=CC(=C(C4=C3)OC)O)O)OC.[Cl-] |

Canonical SMILES |

COC1=C(C(=C2C(=C1)CC[N+]3=C2C=C4C=CC(=C(C4=C3)OC)O)O)OC.[Cl-] |

Synonyms |

dehydrocapaurimine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Dehydrocapaurimine belongs to a class of dehydrogenated isoquinoline alkaloids. Below is a comparison with two structurally and functionally related compounds: dehydrocapaurine and dehydrocorydalmine.

Table 1: Structural and Functional Comparison

Key Findings:

Structural Similarities: All three compounds share an isoquinoline backbone modified by dehydrogenation, a common feature in alkaloids from Corydalis species.

Biosynthetic Pathway : These alkaloids likely originate from tyrosine-derived precursors, undergoing similar dehydrogenation and cyclization steps. This pathway is conserved across many Papaveraceae alkaloids .

Pharmacological Gaps: Despite structural parallels, experimental data on receptor binding, toxicity, or clinical efficacy for this compound and its analogs are absent in the provided sources. This contrasts with well-studied isoquinoline alkaloids like morphine or papaverine.

Limitations and Research Needs

The comparison above is constrained by the scarcity of primary data. Key limitations include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.